2-Amino-4-(3-indolyl)imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H10N4/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H3,12,14,15) |
InChI Key |
KYNPUCTYPIZDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)N |
Origin of Product |
United States |
Biological Activity and Pharmacological Potential of 2 Amino 4 3 Indolyl Imidazole Derivatives
General Biological Activities of Imidazole (B134444) and Indole (B1671886) Scaffolds
The imidazole and indole nuclei are fundamental heterocyclic scaffolds that are prominent in a vast array of biologically active compounds and natural products. benthamscience.com Their unique structural and electronic properties make them privileged structures in medicinal chemistry, contributing to a wide spectrum of pharmacological activities. nih.govresearchgate.net
The imidazole ring is a key component of essential biomolecules such as the amino acid histidine, histamine, and purines in nucleic acids. nih.gov This prevalence in nature translates to diverse biological roles. Derivatives of imidazole have demonstrated a broad range of therapeutic effects, including antibacterial, antifungal, anticancer, antitubercular, and analgesic properties. nih.govnih.gov The polar and ionizable nature of the imidazole ring can also improve the pharmacokinetic profiles of drug candidates, enhancing solubility and bioavailability.
The indole moiety is similarly widespread, found in the amino acid tryptophan and its derivatives like serotonin (B10506) and melatonin (B1676174). nih.gov Compounds containing the indole scaffold are known to exhibit significant anti-inflammatory, antibacterial, antiviral, and antioxidant activities. nih.govmdpi.com Many established drugs, such as the anti-inflammatory agent indomethacin, are built upon an indole framework. nih.govmdpi.com The hybridization of indole and imidazole moieties into a single molecular entity is a strategy employed to generate novel compounds with potentially synergistic or enhanced biological activities, including antioxidant, antimicrobial, and anticancer effects. nih.govresearchgate.net
Enzyme Inhibition Studies
The combination of indole and imidazole rings in derivatives of 2-amino-4-(3-indolyl)imidazole creates a platform for potent and selective enzyme inhibition. This is due to the diverse non-covalent interactions that both scaffolds can establish within the active sites of various enzymes.
Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.govnih.gov It has emerged as a therapeutic target for conditions associated with dysregulated L-arginine metabolism, such as asthma and cardiovascular diseases. nih.govresearchgate.net A series of 2-aminoimidazole amino acids have been designed and evaluated as inhibitors of human arginase I, where the 2-aminoimidazole group acts as a mimetic of the guanidinium group of L-arginine. nih.govnih.gov
These compounds represent a novel class of arginase inhibitors. nih.gov The 2-aminoimidazole moiety can effectively target metal coordination and form key hydrogen bond interactions within the enzyme's active site. nih.gov For instance, while 2-aminoimidazole itself is a weak, noncompetitive inhibitor, linking it to an amino acid framework significantly enhances binding affinity. nih.gov The most potent compound in one study, 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P), demonstrated a binding affinity in the low micromolar range and proved effective at inhibiting arginase in vivo. nih.govnih.gov
Table 1: Inhibition of Human Arginase I by 2-Aminoimidazole Derivatives
| Compound | Inhibition Constant (Ki or Kd) | Type of Inhibition |
|---|---|---|
| 2-Aminoimidazole | 3.6 mM (Ki) | Noncompetitive |
| L-2-Aminohistidine (2AH) | 0.3 mM (Ki) | Noncompetitive |
| 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P) | 2 µM (Kd) | Not specified |
Data sourced from studies on 2-aminoimidazole derivatives as arginase inhibitors. nih.govnih.gov
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibition is a major focus of drug discovery. nih.gov Both indole and imidazole scaffolds are features of known kinase inhibitors.
Casein Kinase 2 (CK2) is a protein kinase that is frequently upregulated in various cancers. nih.gov A number of potent and selective ATP-competitive inhibitors of CK2 are based on a polyhalogenated benzimidazole structure. nih.gov
Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. mdpi.com A novel series of 2-amino-4-(7-azaindol-3-yl)pyrimidines, which are structurally related to 2-amino-4-(3-indolyl)imidazoles, were identified as potent inhibitors of CDK1. nih.gov Furthermore, analogues of the marine alkaloid nortopsentin, which contains both indole and imidazole-like rings, have been shown to inhibit CDK1 with submicromolar IC50 values. mdpi.com
Table 2: Examples of Kinase Inhibition by Indole and Imidazole-Related Compounds
| Compound Class | Target Kinase | Reported Activity |
|---|---|---|
| Polyhalogenated Benzimidazoles (e.g., TBB, TBI) | CK2 | ATP-Competitive Inhibition |
| 2-Amino-4-(7-azaindol-3-yl)pyrimidines | CDK1 | Potent inhibition, antiproliferative activity |
| Nortopsentin Analogues | CDK1 | Submicromolar IC50 values |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | IC50 in the 20–100 nM range |
| Roscovitine | CDK2, CDK5, CDK7, CDK9 | Potent inhibition (IC50 for CDK5/p25 = 160 nM) |
Data compiled from reviews and studies on kinase inhibitors. nih.govmdpi.comnih.gov
Inhibitors of α-glucosidase and α-amylase are therapeutic agents used to manage type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose in the digestive tract. nih.govkyoto-u.ac.jp By inhibiting them, the rate of glucose absorption is reduced, which helps to control postprandial hyperglycemia. nih.gov
Several studies have shown that indole and imidazole derivatives can act as potent inhibitors of these enzymes. nih.govnih.gov For example, a series of synthesized 3,3-di(indolyl)indolin-2-ones demonstrated significant α-glucosidase inhibitory activity, with some compounds showing higher potency than the standard drug acarbose. nih.govresearchgate.net Notably, these compounds often exhibit a desired profile of stronger α-glucosidase inhibition compared to α-amylase inhibition, which may help reduce the gastrointestinal side effects associated with strong α-amylase inhibition. nih.gov Diaryl derivatives of imidazole-thione have also been investigated, showing reversible non-competitive inhibition of both enzymes. nih.gov
Table 3: Glycosidase Inhibition by Indole and Imidazole Derivatives
| Compound/Class | α-Glucosidase Inhibition | α-Amylase Inhibition | Reference Drug (Acarbose) |
|---|---|---|---|
| 3,3-di(indolyl)indolin-2-one (1i) | 67 ± 13% | 51 ± 4% | α-Glucosidase: 19 ± 5% α-Amylase: 90 ± 2% |
| 3,3-di(indolyl)indolin-2-ones (General) | High to excellent activity | Lower activity than for α-glucosidase | |
| 4,5-diphenylimidazole-2-thione | Ki = 3.5 x 10-5 M | Ki = 6.5 x 10-5 M | Not applicable (Ki values) |
Data from studies on glycosidase inhibition by synthesized indole and imidazole compounds. nih.govnih.govresearchgate.net
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catabolizes the essential amino acid tryptophan, which contains an indole ring. nih.gov IDO is gaining attention as a significant therapeutic target in immuno-oncology. nih.gov Its upregulation in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, which helps cancer cells evade the immune system. nih.gov
Inhibition of IDO is a strategy to reverse this immunosuppressive effect and enhance anti-tumor immunity. nih.gov Given that the enzyme's natural substrate is an indole derivative, it is a prime target for indole-based inhibitors. While many small molecule inhibitors of IDO have been developed, there is an ongoing search for compounds with higher potency and better clinical translational potential. nih.govnih.gov The development of potent IDO inhibitors represents a key area where indole-containing scaffolds, such as this compound, could be explored.
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological homeostasis, while COX-2 is inducible and is primarily involved in inflammatory responses. mdpi.combrieflands.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov
Both indole and imidazole structures are central to the design of COX inhibitors. benthamscience.comrsc.org The drug indomethacin is a non-selective indole-based COX inhibitor. mdpi.com More recent research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition. mdpi.comnih.gov Various 2,3-diaryl-substituted indoles have been synthesized and shown to inhibit the COX-2 enzyme in the low micromolar range. rsc.org Similarly, novel series of imidazole-based compounds have been designed as atypical, selective COX-2 inhibitors, with some derivatives showing potency and selectivity comparable to the reference drug Celecoxib. brieflands.com
Table 4: COX-2 Inhibition by Imidazole and Indole Derivatives
| Compound/Class | Target | IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| Imidazole Derivative (5b) | COX-2 | 0.71 | 115 |
| Celecoxib (Reference) | COX-2 | 0.62 | 120 |
| Indole Schiff Base (S3) | COX-2 | Showed selective inhibition of COX-2 expression |
Data sourced from studies on selective COX-2 inhibitors. mdpi.combrieflands.com
Phospholipase Inhibition
Phospholipases A2 (PLA2s) are enzymes that play a crucial role in various cellular processes, including phospholipid metabolism and signal transduction. nih.gov They achieve this by hydrolyzing the sn-2 ester bond of phospholipids, which leads to the release of a free fatty acid and a lysophospholipid. nih.gov These molecules can then act as second messengers, influencing cell function. nih.gov Due to their involvement in a wide range of pathophysiological conditions, from inflammation to cancer, there is significant interest in developing inhibitors for these enzymes. nih.govnih.gov While the broader class of imidazole derivatives has been investigated for various enzymatic inhibitions, specific studies focusing solely on the direct inhibition of phospholipase by this compound are not extensively detailed in the available research. However, the general principle of targeting phospholipases remains a key area of pharmacological research. nih.govnih.gov
Antimicrobial Efficacy
Derivatives of 2-aminoimidazole, including those with an indolyl group, have demonstrated notable antimicrobial properties. nih.govmdpi.com The core imidazole ring is a key structural feature in many compounds with antibacterial and antifungal activities. nih.govmdpi.com Research has shown that these compounds can be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.gov
One area of significant interest is the ability of 2-aminoimidazole compounds to combat antibiotic resistance. nih.gov Studies have shown that certain 2-aminoimidazole derivatives can disrupt biofilm formation, disperse existing biofilms, and even resensitize multidrug-resistant bacteria to conventional antibiotics. nih.gov For instance, the 2-aminoimidazole derivative H10 has been shown to be non-bactericidal on its own but can work synergistically with antibiotics to significantly decrease the viability of antibiotic-resistant Staphylococcus aureus. nih.gov
The antimicrobial activity of these compounds is often influenced by their structural characteristics, such as the length of alkyl chains and other substituents, which can be modified to optimize their efficacy. researchgate.net
Antifungal Mechanisms and Targets
Imidazole derivatives are a well-established class of antifungal agents. nih.gov Their primary mechanism of action involves the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is the main sterol component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. nih.gov
In addition to disrupting ergosterol synthesis, imidazole derivatives can also affect the synthesis of triglycerides and phospholipids in fungi. nih.gov Another proposed mechanism involves the alteration of oxidative and peroxidative enzyme activities. This can lead to the intracellular accumulation of toxic levels of hydrogen peroxide, which contributes to the deterioration of subcellular organelles and cell necrosis. nih.gov
Furthermore, imidazole derivatives have been observed to inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, which is a crucial step in the pathogenesis of candidiasis. nih.gov Docking studies have also implicated the inhibition of CYP51, an enzyme critical for ergosterol synthesis, as a likely mechanism for the antifungal activity of some indole-based thiazole (B1198619) derivatives. nih.gov
Antitubercular Activities
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. nih.gov Imidazole-containing compounds have emerged as a promising area of research in this field. nih.govresearchgate.net Notably, the 4-nitroimidazole derivative, delamanid, has been approved for the treatment of multidrug-resistant tuberculosis. nih.gov
Research into other indole and imidazole derivatives has identified several compounds with potent activity against M. tuberculosis. rsc.orgnih.gov For example, N-(1-adamantyl)-indole-2-carboxamide and N-rimantadine-4,6-dimethylindole-2-carboxamide have shown significant activity against the H37Rv strain of M. tuberculosis. rsc.org
The mechanism of action for some of these antitubercular indole derivatives has been linked to the inhibition of the trehalose monomycolate transporter MmpL3. johnshopkins.edu MmpL3 is essential for the transport of mycolic acids, which are key components of the mycobacterial cell wall. johnshopkins.edu
Anticancer Research
The imidazole nucleus is a structural component of several established anticancer drugs, and numerous imidazole derivatives have been investigated for their potential as anticancer agents. nih.gov These compounds have been shown to target various biological pathways involved in cancer progression. nih.govmdpi.com The indole ring system is also recognized for its presence in compounds with anticancer properties. mdpi.commdpi.com
Derivatives of 2-aminothiazole, which share structural similarities with 2-aminoimidazole, have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and melanoma. nih.gov
The anticancer activity of these compounds is often evaluated through in vitro screening against various cancer cell lines. For example, a series of 2,4-disubstituted thiazole derivatives showed broad-spectrum antitumor activity in the NCI's 60-cell line screen. nih.gov
Mechanistic Investigations in Cancer Cell Lines
The anticancer mechanisms of this compound and related derivatives are diverse and often involve the inhibition of key signaling pathways. Many imidazole derivatives have been identified as inhibitors of various kinases, which are enzymes that play a critical role in cell growth, proliferation, and survival. nih.gov
For instance, some indole-based acrylonitrile derivatives have been identified as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.com Docking studies have suggested that these compounds can bind to the ATP-binding site of VEGFR-2, thereby inhibiting its activity. mdpi.com
Other imidazole-containing compounds have been shown to inhibit tubulin polymerization, a process that is essential for cell division. nih.gov For example, the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole displayed potent activity against colorectal cancer cell lines by inhibiting tubulin polymerization and causing DNA damage. nih.gov
Furthermore, some of these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be mediated through the activation of caspases, such as caspase-3/7, and the generation of reactive oxygen species (ROS). mdpi.com
Table 1: Investigated Biological Activities of this compound Derivatives and Related Compounds
| Biological Activity | Key Findings | Potential Mechanisms of Action |
|---|---|---|
| Phospholipase Inhibition | General interest in phospholipase A2 inhibition for anti-inflammatory and anticancer effects. nih.govnih.gov | Hydrolysis of the sn-2 ester bond of phospholipids. nih.gov |
| Antimicrobial Efficacy | Broad-spectrum activity against bacteria and fungi. mdpi.comnih.gov Disruption of biofilms and resensitization of resistant bacteria. nih.gov | Disruption of cell membranes, inhibition of essential enzymes. frontiersin.orgnih.gov |
| Antibacterial Mechanisms | Inhibition of biofilm formation in S. aureus and P. aeruginosa. nih.gov Inhibition of E. coli MurB. nih.gov | Interference with biofilm signaling/structure, disruption of peptidoglycan synthesis. nih.govnih.gov |
| Antifungal Mechanisms | Inhibition of ergosterol biosynthesis. nih.gov Inhibition of C. albicans morphogenesis. nih.gov | Disruption of fungal cell membrane integrity, accumulation of toxic hydrogen peroxide. nih.gov |
| Antitubercular Activities | Potent activity against drug-sensitive and drug-resistant M. tuberculosis. nih.govrsc.org | Inhibition of the MmpL3 transporter, disrupting mycolic acid transport. johnshopkins.edu |
| Anticancer Research | Inhibition of proliferation in various cancer cell lines (breast, lung, colon, etc.). nih.gov | Targeting of kinases, tubulin, and other proteins involved in cell signaling and division. nih.gov |
| Mechanistic Investigations | Induction of apoptosis and ROS formation. mdpi.com Inhibition of VEGFR-2 and tubulin polymerization. nih.govmdpi.com | Activation of caspases, disruption of angiogenesis and cell division. nih.govmdpi.com |
Modulation of Cellular Processes (e.g., Apoptosis, Mitotic Catastrophe, Cell Cycle Arrest)
Derivatives of this compound and related compounds have demonstrated the ability to interfere with fundamental cellular processes that are often dysregulated in cancer.
Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. A novel indole derivative, 2-AITFEI-3-F, has been shown to trigger apoptosis in NB4 leukemia cells by modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov Similarly, derivatives of 2-amino-5-benzylthiazole have been found to induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation. ukrbiochemjournal.org These compounds led to the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic Bim protein, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Another study on 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) in liver cell cocultures revealed that it induces apoptosis primarily through the caspase-8-mediated pathway involving Bid, along with a delayed p53/NF-κB-mediated pathway. researchgate.net
Mitotic Catastrophe: This form of cell death results from aberrant mitosis. The imidazoacridinone C-1311 has been observed to induce mitotic catastrophe in human leukemia MOLT4 cells, characterized by abnormal mitotic attempts and the formation of multinucleated cells, which is then followed by a massive apoptotic response. nih.gov The multikinase inhibitor AD80 also induces mitotic catastrophe in pancreatic cancer cells, along with DNA damage, autophagy, and apoptosis. nih.gov
Cell Cycle Arrest: While direct evidence for this compound is emerging, related heterocyclic compounds show activity in this area. For instance, a 2-amino-1,3,4-thiadiazole derivative known as FABT has been shown to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. This was associated with an inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and an enhanced expression of p27/Kip1.
The following table summarizes the effects of related compounds on these cellular processes:
| Cellular Process | Compound Class | Key Findings |
| Apoptosis | Indole derivatives (e.g., 2-AITFEI-3-F) | Modulates Bax/Bcl-2 ratio to induce apoptosis in leukemia cells. nih.gov |
| 2-Amino-5-benzylthiazole derivatives | Induces DNA damage, PARP1 and caspase-3 cleavage, and alters levels of pro- and anti-apoptotic proteins in leukemia cells. ukrbiochemjournal.org | |
| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | Primarily activates the caspase-8 pathway in liver cells. researchgate.net | |
| Mitotic Catastrophe | Imidazoacridinone C-1311 | Causes abnormal mitosis and multinucleation, leading to delayed apoptosis in leukemia cells. nih.gov |
| Multikinase inhibitor AD80 | Induces mitotic aberrations and DNA damage in pancreatic cancer cells. nih.gov | |
| Cell Cycle Arrest | 2-Amino-1,3,4-thiadiazole derivative (FABT) | Induces G0/G1 arrest in lung carcinoma cells via ERK1/2 pathway inhibition. |
Targeting Specific Cancer-Related Proteins
The anticancer potential of this compound derivatives can also be attributed to their ability to target specific proteins that are crucial for cancer cell proliferation and survival.
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. frontiersin.org Derivatives of 2-aminothiazole have been identified as prospective inhibitors of Aurora kinases, suggesting a potential therapeutic application in breast cancer. nih.govacs.org
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Several indole-containing compounds have been investigated for their VEGFR inhibitory properties. nih.gov For instance, certain indolyl-1,2,4-triazole hybrids have been designed as potent inhibitors of VEGFR-2. mdpi.com De novo design studies have also led to the development of indole derivatives as potential VEGFR-2 tyrosine kinase inhibitors. jlu.edu.cn
Polo-like Kinases (PLKs): PLKs are another family of serine/threonine kinases that are essential for multiple stages of mitosis. nih.gov PLK1 is a well-studied member and a promising oncology target due to its overexpression in various cancers. nih.gov While many PLK1 inhibitors are ATP-competitive, there is also interest in targeting the polo-box domain (PBD), which is unique to the PLK family. nih.gov The development of a Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, has shown promise in preclinical models. nih.gov
| Target Protein | Compound Class | Significance in Cancer |
| Aurora Kinases | 2-Aminothiazole derivatives | Key regulators of mitosis; overexpressed in many cancers. frontiersin.orgnih.govacs.org |
| VEGFR | Indole-containing compounds | Crucial for tumor angiogenesis. nih.govnih.govmdpi.com |
| Polo-like Kinases | Various heterocyclic systems | Essential for mitotic progression; PLK1 is a promising oncology target. nih.govnih.gov |
Neurodegenerative Disease Research
The structural motifs within this compound also suggest potential applications in the field of neurodegenerative diseases.
Inhibition of Relevant Neurological Targets (e.g., BACE1, BChE, CK1δ, AChE)
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): The inhibition of BACE1 is a key therapeutic strategy for Alzheimer's disease, as this enzyme is involved in the production of amyloid-β peptides. nih.govnih.gov
Cholinesterases (AChE and BChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. nih.govmdpi.com A variety of indole-based compounds have been synthesized and shown to have cholinesterase inhibitory activity, with some exhibiting selective submicromolar inhibition of human BChE. nih.gov Novel indole amines have also been developed as potent anti-acetylcholinesterase agents. nih.gov Furthermore, derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderately active inhibitors of both AChE and BChE. researchgate.net
Casein Kinase 1 Delta (CK1δ): This serine/threonine kinase is implicated in various cellular processes, and its dysregulation has been linked to neurodegenerative diseases. nih.gov Benzimidazole-2-amino derivatives have been synthesized as new ATP-competitive inhibitors of CK1δ, with some compounds demonstrating nanomolar potency. nih.gov
| Neurological Target | Compound Class | Relevance to Neurodegenerative Disease |
| BACE1 | N/A | Key enzyme in amyloid-β production in Alzheimer's disease. nih.govnih.gov |
| AChE & BChE | Indole-based compounds, 2-Amino-4,6-dimethylpyridine derivatives | Inhibition increases acetylcholine levels, a key neurotransmitter for memory and cognition. nih.govmdpi.comnih.govresearchgate.net |
| CK1δ | Benzimidazole-2-amino derivatives | Dysregulation is linked to neurodegenerative disorders. nih.gov |
Other Pharmacological Potentials
The therapeutic potential of this compound derivatives extends beyond oncology and neurodegeneration.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Hybrid molecules containing both imidazole and indole nuclei have been evaluated for their anti-inflammatory and antinociceptive activities. nih.gov For example, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its derivatives have shown promising anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Additionally, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. nih.govrsc.org
Antimalarial Activities
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The 2-amino-3-hydroxy-indole core structure has been identified as a novel chemical class with potent in vitro and in vivo antimalarial activity. nih.gov These compounds have demonstrated efficacy against both drug-sensitive and multidrug-resistant strains of P. falciparum. nih.gov Furthermore, various 4-aminoquinoline derivatives, which share structural similarities with potential metabolites of the target compound, have shown significant antimalarial properties. mdpi.commdpi.com Enantiomerically pure amino-alcohol quinolines have also displayed good in vitro antimalarial activity and have been assessed for their potential in combination therapies. nih.gov
The table below provides a summary of these other pharmacological potentials:
| Pharmacological Potential | Compound Class | Key Findings |
| Anti-inflammatory | Indole-imidazolidine derivatives | Reduction of leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-1β). nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of pro-inflammatory mediators (NO, IL-6, TNF-α). nih.govrsc.org | |
| Antimalarial | 2-Amino-3-hydroxy-indole derivatives | Potent activity against drug-sensitive and resistant P. falciparum strains. nih.gov |
| 4-Aminoquinoline derivatives | Established antimalarial scaffold with ongoing development of new analogues. mdpi.commdpi.com | |
| Amino-alcohol quinolines | Good in vitro activity and potential for combination therapy. nih.gov |
Antiviral Properties
The pursuit of novel antiviral agents is a critical endeavor in medicinal chemistry, driven by the constant threat of emerging and evolving viral pathogens. Within this context, heterocyclic compounds, particularly those containing indole and imidazole moieties, have garnered significant attention due to their diverse pharmacological activities. The this compound scaffold represents a promising, albeit underexplored, area of research for the development of new antiviral therapeutics. While specific studies focusing exclusively on the antiviral properties of this compound and its close derivatives are limited in publicly accessible literature, the broader classes of indole and imidazole-containing compounds have demonstrated significant potential against a range of viruses.
The indole nucleus is a well-established pharmacophore in antiviral drug discovery, with numerous derivatives exhibiting potent activity against various viral targets mdpi.com. Similarly, the imidazole ring is a key structural component in several clinically used antiviral drugs and experimental compounds nih.gov. The combination of these two heterocyclic systems in the this compound structure suggests a strong rationale for investigating its antiviral potential.
Research into related compounds has provided insights into the possible mechanisms and spectrum of activity. For instance, studies on various substituted imidazole derivatives have revealed their capacity to inhibit the replication of a panel of viruses, including herpes simplex virus (HSV), coxsackievirus B4, and respiratory syncytial virus (RSV) nih.gov. In a notable study, certain (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives were identified as potential lead compounds for the development of novel antiviral agents based on their screening results against a panel of viral strains nih.gov.
Furthermore, the 2-aminoimidazole moiety is a core feature of several marine alkaloids that have been evaluated for their biological activities, including antiviral effects. For example, five imidazole alkaloids with a central 2-aminoimidazole ring were extracted from the marine sponge Pericharax heteroraphis and tested against the H1N1 influenza A virus nih.gov. Although only one of the tested alkaloids, leucettamine C, showed weak inhibitory activity, this highlights the potential of this structural class nih.gov.
While direct and detailed research findings on the antiviral properties of this compound derivatives are not extensively available, the established antiviral credentials of both the indole and imidazole scaffolds provide a strong impetus for future investigations. Such studies would be essential to elucidate the specific viral targets, mechanisms of action, and structure-activity relationships of this promising class of compounds.
Table of Antiviral Activity of Selected Imidazole and Indole Derivatives
The following table presents data from studies on related imidazole and indole compounds to illustrate the antiviral potential of these scaffolds. It is important to note that these are not derivatives of this compound.
| Compound Class | Specific Compound Example | Virus | Assay | Activity (EC₅₀/IC₅₀) | Reference |
| Imidazole Derivatives | (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone | Various viral strains | Antiviral Screening | Lead compounds identified | nih.gov |
| Imidazole-based Compounds | Compound 5a | Influenza A virus | Throughput Screening | EC₅₀ = 0.3 µM | nih.gov |
| Imidazole-based Compounds | Compound 5b | Influenza A virus | Throughput Screening | EC₅₀ = 0.4 µM | nih.gov |
| Imidazole Alkaloids | Leucettamine C | H1N1 Influenza A virus | Antiviral Activity Assay | Weak inhibition (33%) | nih.gov |
| Imidazole Thioacetanilide Derivatives | Compound 29e | HIV-1 | Anti-HIV Activity Assay | EC₅₀ = 0.18 µM | nih.gov |
| Imidazole Thioacetanilide Derivatives | Compound 29b | HIV-1 | Anti-HIV Activity Assay | EC₅₀ = 0.20 µM | nih.gov |
Structure Activity Relationship Sar and Computational Studies of 2 Amino 4 3 Indolyl Imidazole
Experimental Structure-Activity Relationship (SAR) Studies
Experimental SAR studies involve the systematic modification of a lead compound's structure to determine which chemical features are essential for its biological effects.
The biological potency of compounds based on the indole-imidazole scaffold is highly sensitive to the nature and position of various substituents. Research into related structures has demonstrated that modifying the core molecule can significantly enhance or diminish its activity.
For instance, in a series of 2-amino-3,4,5-trimethoxyaroylindole derivatives, the introduction of an amino group at the C-2 position of the indole (B1671886) ring was found to produce excellent cytotoxic activity against human cancer cell lines nih.gov. The potency was further tuned by substituents on the indole ring. The derivative with a methoxy group at the R(6) position exhibited exceptionally high activity against MCF-7 breast cancer cells and HT-29 colon cancer cells, with potency slightly greater than the natural anticancer agent Combretastatin A-4 nih.gov.
Similarly, studies on indole-imidazole hybrids have shown that the presence of electron-donating groups, such as alkyl substituents, on the imidazole (B134444) ring is a key structural element for cytoprotective activity nih.govnih.gov. Conversely, compounds with electron-withdrawing substituents on the imidazole ring tend to show lower efficacy nih.gov. The position of substituents also plays a critical role. In one study on thiazole (B1198619) derivatives, a bromo-substituent's effect on antimycobacterial activity was found to follow the order para > meta > ortho, demonstrating a clear positional influence nih.gov.
| Core Structure | Substituent Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 2-Amino-aroylindole | Amino group at C-2 | Excellent cytotoxic activity | nih.gov |
| 2-Amino-aroylindole | Methoxy group at R(6) | Increased potency against MCF-7 and HT-29 cells | nih.gov |
| Indole-imidazole hybrid | Electron-donating groups on imidazole | Enhanced cytoprotective activity | nih.govnih.gov |
| Indole-imidazole hybrid | Electron-withdrawing groups on imidazole | Reduced cytoprotective activity | nih.gov |
| Phenylthiazole derivative | Bromo group on phenyl ring | Positional effect on activity (para > meta > ortho) | nih.gov |
The fundamental imidazole and indole ring systems are considered critical for the biological activity of this class of compounds. The indole ring can act as an electron or hydrogen atom donor, which is important for antioxidant properties nih.gov. Upon losing an electron, it forms a stabilized radical cation, and the transfer of a hydrogen atom can form a resonance-stabilized indolyl radical nih.gov.
The imidazole ring is also a crucial component. In studies of related imidazole-derived compounds, replacement of the imidazole ring with a phenyl or an indole group was found to be detrimental to activity nih.gov. The imidazole ring system is a common feature in many biologically important molecules, including the amino acid histidine and the hormone histamine, and is known to participate in a wide range of biological interactions nih.govnih.gov. The combination of both the indole and imidazole moieties into a single hybrid structure is a strategy used to design novel drug candidates with potentially enhanced affinity and activity compared to the individual components nih.gov.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For chiral compounds, one enantiomer often exhibits significantly higher potency than the other because biological targets, such as enzymes and receptors, are themselves chiral.
In a study of a related class of compounds, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a strong difference of over 100-fold in biological activity was observed between the pure enantiomers acs.org. This highlights that the specific spatial orientation of the molecule is critical for optimal interaction with its biological target. Although specific stereochemical studies on 2-amino-4-(3-indolyl)imidazole were not found in the search results, this principle is fundamental in medicinal chemistry and suggests that the stereochemistry of any chiral derivatives of this compound would likely be a critical determinant of their biological function.
In Silico Approaches for Compound Design and Optimization
In silico, or computational, methods are powerful tools in modern drug discovery. They allow researchers to model and predict the behavior of molecules, saving time and resources compared to traditional experimental methods.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex dergipark.org.tr. This method is widely used to understand how a compound might interact with a biological target on a molecular level and to predict its binding affinity.
Numerous studies have employed molecular docking to investigate indole and imidazole-based compounds. For example, docking studies on novel 3-indolyl derivatives were used to validate their potential as antioxidants mdpi.com. In another study, indole-based diaza-sulphonamides were docked with the JAK-3 protein, a signaling protein, to analyze their binding interactions nih.gov. The results showed binding affinities ranging from -8.8 to -9.7 kcal/mol, which were comparable to a clinically used drug nih.gov. Similarly, docking of 2-amino-3,4,5-trimethoxyaroylindole derivatives into the colchicine binding site of tubulin was performed to understand their anticancer mechanism nih.gov. These studies demonstrate the utility of molecular docking in predicting and rationalizing the biological activity of compounds related to this compound.
A key output of molecular docking is a detailed analysis of the interactions between the ligand and the amino acid residues within the protein's binding site. These interactions are crucial for stabilizing the complex and are responsible for the compound's biological effect.
Common types of interactions observed in docking studies of related compounds include:
Hydrogen Bonds: These are critical for specificity and affinity. For example, docking studies of 2-amino-3,4,5-trimethoxyaroylindole derivatives revealed hydrogen bond interactions between the trimethoxyphenyl ring and the amino acid CYS 241, as well as between the N-H of the indole ring and VAL 315 of the tubulin protein nih.gov.
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. Amino acids without hydrogen bond donors or acceptors often engage in hydrophobic interactions like van der Waals forces ajol.info.
Pi-Stacking Interactions: Aromatic rings, such as the indole and imidazole moieties, can engage in pi-stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the protein's active site nih.gov.
The table below summarizes protein-ligand interactions identified in docking studies of various indole and imidazole-containing compounds with their respective protein targets.
| Compound Class | Protein Target | Interacting Amino Acid Residues | Interaction Types | Reference |
|---|---|---|---|---|
| 2-Amino-aroylindoles | Tubulin (PDB: 1SA0) | CYS 241, VAL 315 | Hydrogen Bond | nih.gov |
| Indole-based diaza-sulphonamides | JAK-3 protein (PDB: 1YVJ) | Not specified | Hydrogen Bond | nih.gov |
| Indole derivatives | UDP-N-acetylmuramate-L-alanine ligase | Not specified | Hydrogen Bond, Pi-Stacking | nih.gov |
| Azohydroxynaphthalenes | Bovine Serum Albumin | ARG-208, LYS-350, LEU-480 | Hydrogen Bond | ajol.info |
Molecular Docking Investigations
Binding Affinity Prediction
Predicting the binding affinity between a ligand and its target protein is a cornerstone of computational drug discovery, aiming to forecast the strength of their interaction. frontiersin.orgnih.gov This process significantly reduces the time and cost associated with experimental assays by prioritizing compounds with the highest predicted potency. researchgate.net For derivatives of the this compound scaffold, these methods are vital for screening virtual libraries and identifying promising candidates for synthesis and further testing.
Computational methods to predict binding affinity range from rapid empirical scoring functions to more rigorous, computationally intensive techniques like free energy perturbation (FEP). columbia.edunih.gov Scoring functions, often used in conjunction with molecular docking, evaluate the binding pose of a ligand in the active site of a protein and estimate its binding energy based on terms for hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces. nih.govresearchgate.net Molecular docking simulations are frequently used to predict the binding mode of indole derivatives within the binding pocket of a target, providing a foundation for affinity estimation. researchgate.net For instance, docking studies on indole derivatives targeting the Pim-1 kinase have been used to establish the correct orientation required for robust 3D-QSAR model development. researchgate.netnih.gov
More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to refine binding affinity predictions by considering the dynamic nature of the protein-ligand complex in a simulated solvent environment. These predictions are crucial for building reliable QSAR models that correlate a compound's structure with its biological activity.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. Identifying these features is essential for designing new molecules with desired biological activity. dovepress.com For a series of active compounds based on the this compound framework, pharmacophore modeling helps to distill the essential steric and electronic properties that govern molecular recognition.
The process typically involves aligning a set of active molecules and identifying common chemical features, such as:
Hydrogen Bond Donors (HBD)
Hydrogen Bond Acceptors (HBA)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive and Negative Ionizable Centers
For the indole-imidazole scaffold, the indole nitrogen can act as a hydrogen bond donor, while the imidazole nitrogens can function as both donors and acceptors. The aromatic rings contribute to hydrophobic and π-π stacking interactions within the target's binding site. researchgate.net Studies on various indole derivatives have successfully used pharmacophore models to guide drug design. proceedings.science For example, a 3D pharmacophore model for flavonoid inhibitors of aldose reductase identified key hydrophobe, hydrogen bond acceptor, and donor features necessary for activity. researchgate.net Such models provide a 3D blueprint that can be used to screen compound databases for novel molecules that fit the pharmacophoric requirements, even if they possess different underlying chemical scaffolds. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By quantifying molecular properties through numerical descriptors, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the optimization of lead molecules. orientjchem.orgfrontiersin.org This approach is particularly valuable for complex scaffolds like this compound, where systematic chemical modifications can be explored virtually before undertaking synthetic efforts.
2D-QSAR Methodologies
Two-dimensional QSAR (2D-QSAR) models are developed using descriptors calculated solely from the 2D representation of a molecule, without considering its three-dimensional conformation. ijpsr.com These descriptors can include physicochemical properties (like logP), electronic parameters, and topological indices that describe molecular size, shape, and branching. frontiersin.org
In studies of related indole derivatives, 2D-QSAR has been effectively used to design novel anticancer agents and antioxidants. orientjchem.orgnih.govmdpi.com For a set of thiosemicarbazone-indole derivatives, a 2D-QSAR model was generated to predict anticancer activity, which was then used to screen newly proposed compounds before synthesis. orientjchem.org Similarly, a 2D-QSAR study on indole derivatives as COX-2 inhibitors identified that descriptors related to surface area and hydrophobicity were significant contributors to the biological activity. ijpsr.com These models are statistically validated to ensure their robustness and predictive power.
Interactive Table: Example of a 2D-QSAR Model for Indole Derivatives
| Model No. | r² | q² | pred_r² | Descriptors |
| Model 1 | 0.915 | 0.823 | 0.711 | T_2_O_1, SlogP_VSA2 |
| Model 2 | 0.927 | 0.841 | 0.735 | T_N_O_5, -ve PSA |
| Model 3 | 0.938 | 0.856 | 0.744 | T_2_O_0, T_2_N_7, -ve PSA, SA Most Hydrophobic |
This table is a representative example based on typical 2D-QSAR studies of indole derivatives. ijpsr.com r² (squared correlation coefficient), q² (cross-validated squared correlation coefficient), and pred_r² (predicted r² for the external test set) are key statistical metrics for model validation. Descriptors can be topological (e.g., T_2_O_0) or physicochemical (e.g., -ve Potential Surface Area).
3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods extend the QSAR concept by considering the 3D structure of molecules and the spatial distribution of their properties. These techniques require the structural alignment of the compounds in a dataset, which is often guided by molecular docking results. nih.gov The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA calculates the steric (shape) and electrostatic fields around each molecule in the dataset. It then uses statistical methods, like Partial Least Squares (PLS), to correlate variations in these fields with changes in biological activity. nih.govnih.gov
CoMSIA is an extension of CoMFA that calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the SAR. nih.govjmaterenvironsci.com
Studies on various heterocyclic compounds, including indole and imidazole derivatives, have successfully employed these methods. For instance, a 3D-QSAR study on indole derivatives as Pim-1 kinase inhibitors yielded robust CoMFA and CoMSIA models with high correlation coefficients (r²) and cross-validated coefficients (q²) of 0.982 and 0.524 for CoMFA, and 0.974 and 0.586 for CoMSIA, respectively. nih.gov The resulting 3D contour maps visually represent regions where modifications to the molecule would likely increase or decrease biological activity, providing direct guidance for rational drug design. researchgate.net
Correlation of Physicochemical Descriptors with Biological Activity
A central goal of QSAR is to identify which specific physicochemical properties of a molecule are most influential in determining its biological activity. researchgate.nethama-univ.edu.sy By correlating descriptors with potency, researchers can understand the underlying forces driving ligand-receptor interactions. Common descriptors include those related to lipophilicity, electronic distribution, and molecular size. frontiersin.orgfrontiersin.org
For indole-based compounds, several key descriptors are frequently found to be important:
Lipophilicity (logP): This descriptor measures a compound's solubility in a nonpolar solvent versus a polar one. It is often crucial for a drug's ability to cross cell membranes and reach its target.
Molar Refractivity (MR): Related to the volume of a molecule and its polarizability, MR can model steric interactions within a binding pocket.
Electronic Properties: Descriptors like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reflect the electronic character of the molecule, which is critical for electrostatic and charge-transfer interactions.
Topological Indices: These numerical values are derived from the graph representation of a molecule and encode information about its size, shape, and degree of branching. frontiersin.org
In a QSAR study of indole Schiff bases as COX-2 inhibitors, molecular connectivity indices and shape indices were found to model the inhibitory activity effectively. researchgate.net
Interactive Table: Common Physicochemical Descriptors and Their Significance
| Descriptor | Abbreviation | Significance in Drug Action |
| Log of Partition Coefficient | logP | Measures lipophilicity; influences membrane permeability and binding to hydrophobic pockets. |
| Molar Refractivity | MR | Relates to molecular volume and polarizability; models steric fit and dispersion forces. |
| Dipole Moment | µ | Indicates molecular polarity; important for electrostatic interactions with the target. |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| Topological Polar Surface Area | TPSA | Sum of surfaces of polar atoms; correlates with hydrogen bonding potential and membrane transport. |
This table summarizes key descriptors commonly used in QSAR studies to correlate a compound's physicochemical properties with its biological effects. frontiersin.orgfrontiersin.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. youtube.com In the context of drug design, MD simulations provide a dynamic view of how a ligand, such as a this compound derivative, interacts with its biological target. This approach complements the static picture provided by molecular docking by revealing the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.
By simulating the protein-ligand complex for nanoseconds or longer, researchers can:
Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to see if the complex remains stable or if the ligand dissociates or shifts its binding mode.
Identify Key Interactions: MD simulations can reveal crucial hydrogen bonds or hydrophobic interactions that persist throughout the simulation, highlighting their importance for binding affinity.
Observe Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects, which are often critical for biological function.
In a study of indole derivatives as Pim-1 inhibitors, MD simulations were performed to examine the stability of the ligand-protein interactions predicted by docking and to confirm the pivotal role of specific amino acid residues, such as Glu 121, in binding. researchgate.netnih.gov These simulations provide a more realistic and detailed understanding of the molecular recognition process, offering valuable insights for the rational design of more potent and selective inhibitors.
Assessment of Protein-Ligand Complex Stability
The stability of a protein-ligand complex is a critical determinant of a compound's efficacy and duration of action. For this compound, computational methods such as molecular dynamics (MD) simulations and binding free energy calculations are employed to predict the stability of its complexes with various protein targets. These studies often involve simulating the behavior of the compound in the binding pocket of a protein over time to assess the durability of the interactions.
Key interactions that contribute to the stability of the this compound-protein complex typically include:
Hydrogen Bonding: The 2-amino group and the imidazole ring are capable of forming significant hydrogen bonds with amino acid residues in the protein's active site. The indole N-H group can also act as a hydrogen bond donor.
Hydrophobic Interactions: The indole ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.
While specific binding energy values from comprehensive experimental studies on this compound are not widely published, analogous compounds with similar indole and imidazole scaffolds have been studied extensively. For instance, computational studies on other imidazole derivatives have shown significant binding affinities to various protein targets, suggesting that the core structure of this compound is conducive to stable protein binding. mdpi.com
| Interaction Type | Key Moieties on this compound | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond Donor | 2-Amino group, Indole N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Imidazole Nitrogens | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydrophobic/π-stacking | Indole Ring, Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
Conformational Dynamics of Compound-Target Interactions
The binding of a ligand to a protein is not a static event but a dynamic process involving conformational changes in both the ligand and the protein. Understanding these dynamics is essential for a complete picture of the compound-target interaction.
For this compound, the flexibility of the bond connecting the indole and imidazole rings allows for a certain degree of rotational freedom. This flexibility can enable the compound to adopt an optimal conformation to fit within the binding site, a process known as "induced fit."
Molecular dynamics simulations are the primary tool for investigating these conformational changes. These simulations can reveal:
Ligand Flexibility: How the different parts of this compound move and reorient themselves within the binding pocket.
Protein Flexibility: How the amino acid side chains and even the protein backbone adjust to accommodate the ligand.
Water Dynamics: The role of water molecules in mediating the interaction between the compound and the protein.
Studies on related 2-aminoimidazole compounds have highlighted the importance of the 2-aminoimidazole moiety in targeting specific interactions within an enzyme's active site, including metal coordination and hydrogen bonding. nih.gov The indole group, a common fragment in biologically active compounds, is known to be crucial for binding to various protein targets by mimicking residues like tryptophan.
While specific, detailed research on the conformational dynamics of this compound is limited in publicly available literature, the general principles derived from studies of similar molecules suggest that its binding is a dynamic process characterized by mutual adaptation of both the ligand and its protein target. This dynamic nature is fundamental to achieving a stable and effective protein-ligand complex.
Advanced Research Directions and Future Perspectives
Rational Design of Novel 2-Amino-4-(3-indolyl)imidazole Analogs
The rational design of novel analogs of this compound is a key area of contemporary research, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. This approach often involves the strategic modification of the core scaffold to optimize interactions with specific biological targets.
One common strategy is molecular hybridization, which involves combining the this compound core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. For instance, incorporating fragments of known enzyme inhibitors or receptor ligands can direct the analog to a desired target. The combination of indole (B1671886) and thiazole (B1198619) moieties, for example, is a strategy to improve the activity profile and reduce side effects. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this design process. By systematically altering substituents on the indole ring, the imidazole (B134444) ring, and the amino group, researchers can elucidate the structural requirements for a particular biological activity. For example, studies on related indolyl-imidazolone hybrids have shown that specific substitutions can significantly impact anti-inflammatory and analgesic activities. researchgate.net The introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its biological function.
Bioisosteric replacement is another tool employed in the rational design of new analogs. This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's therapeutic index. For example, replacing a metabolically labile group with a more stable isostere can enhance the compound's in vivo half-life.
The following table summarizes some approaches to the rational design of indolyl-imidazole analogs:
| Design Strategy | Approach | Desired Outcome |
| Molecular Hybridization | Combining the core scaffold with other pharmacophores. nih.gov | Synergistic activity, novel mechanisms of action. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of substituents on the core structure. researchgate.net | Enhanced potency, improved selectivity. |
| Bioisosteric Replacement | Substitution of functional groups with others having similar properties. | Improved pharmacokinetic properties, reduced toxicity. |
Development of Targeted Therapies
The this compound scaffold is being explored for the development of targeted therapies against a range of diseases, including cancer and neurodegenerative disorders. The indole moiety is a critical component for binding to various biological targets, mimicking the tryptophan residue in protein interactions. nih.gov
In oncology, research has focused on designing analogs that can selectively inhibit key proteins involved in cancer cell proliferation and survival. For example, indole derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. mdpi.commdpi.com The development of compounds that target specific kinases, such as those involved in angiogenesis or cell cycle regulation, represents a promising avenue for creating more effective and less toxic cancer therapies. Furthermore, the indoleamine 2,3-dioxygenase (IDO) pathway, which is implicated in tumor immune escape, presents another attractive target for indole-based inhibitors. nih.govscienceopen.com
For neurodegenerative diseases, the focus is on developing compounds that can modulate targets associated with disease pathogenesis, such as acetylcholinesterase (AChE) or protein kinases involved in neuronal signaling pathways. mdpi.com Molecular docking studies have been used to evaluate the binding potential of indolyl-imidazole derivatives to biotargets like BACE1, BChE, and CK1δ, which are associated with neurodegenerative conditions. mdpi.com
The development of these targeted therapies often relies on a deep understanding of the three-dimensional structure of the target protein. This allows for the design of molecules that fit precisely into the active site or an allosteric binding pocket, leading to high-affinity and selective inhibition.
Mechanistic Elucidation of Biological Actions
Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. While many compounds from this class have shown promising in vitro activity, the detailed pathways through which they act are often not fully characterized.
Mechanistic studies may involve a variety of experimental techniques. At the cellular level, assays can be used to determine the effects of these compounds on cell cycle progression, apoptosis, and specific signaling pathways. For instance, in the context of anticancer activity, researchers might investigate whether a compound induces apoptosis through the activation of caspases or by disrupting mitochondrial function. mdpi.com
At the molecular level, identifying the direct binding partners of these compounds is a key objective. This can be achieved through techniques such as affinity chromatography, co-immunoprecipitation, and target-based screening assays. For compounds designed as enzyme inhibitors, kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
The study of indolyl-imidazolone hybrids as anti-inflammatory agents, for example, involved molecular docking studies to understand their binding to the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Such studies provide insights into the specific amino acid residues involved in the interaction, which can guide further optimization of the compounds.
Exploration of New Therapeutic Applications
The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond the currently explored areas of cancer and neurodegenerative diseases. Researchers are actively investigating new applications for this class of compounds.
Given the broad spectrum of biological activities associated with indole and imidazole heterocycles, there is potential for the development of novel anti-infective agents. nih.govnih.gov This includes antibacterial, antifungal, and antiviral applications. For example, some indole-imidazole derivatives have demonstrated significant antibacterial activity against strains like M. luteus and P. fluorescens and antifungal properties against specific fungal strains. nih.gov The ability to modify the core structure allows for the optimization of antimicrobial potency and spectrum.
The anti-inflammatory properties of some indole derivatives suggest their potential use in treating a range of inflammatory conditions. mdpi.com This could include chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The development of compounds that selectively target inflammatory mediators could lead to new therapies with improved safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Furthermore, the structural similarity of the indole nucleus to endogenous molecules like serotonin (B10506) opens up possibilities for applications in central nervous system (CNS) disorders beyond neurodegeneration, such as depression and anxiety.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches is accelerating the discovery and development of novel this compound-based drug candidates. In silico methods are increasingly being used to guide and rationalize experimental work, saving time and resources. acs.org
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target. mdpi.comnih.gov This information can be used to prioritize compounds for synthesis and biological testing. For example, docking studies have been employed to predict the interaction of indolyl-imidazole analogs with enzymes like COX-2 and various protein kinases. researchgate.netmdpi.com
Quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic picture of the binding interactions. This can help in understanding the stability of the complex and the role of solvent molecules.
The data generated from these computational studies are then used to inform the design and synthesis of new compounds, which are subsequently evaluated in experimental assays. This iterative cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery. mdpi.com
Optimization for Lead Compound Development
Once a promising "hit" compound with the desired biological activity is identified, the process of lead optimization begins. This involves fine-tuning the structure of the compound to improve its drug-like properties, such as potency, selectivity, solubility, metabolic stability, and oral bioavailability, while minimizing toxicity. nih.govacs.org
For this compound derivatives, this process may involve modifications to various parts of the molecule. For instance, introducing polar functional groups can improve aqueous solubility, while modifying metabolically susceptible sites can enhance in vivo stability. The pharmacokinetic profile of indolyl-imidazolone hybrids, for example, was predicted using ADMETsar and SwissADME software to assess properties like oral bioavailability and blood-brain barrier permeability. researchgate.net
The optimization process is guided by a battery of in vitro and in vivo assays. In vitro assays assess properties such as permeability (e.g., using Caco-2 cell monolayers), metabolic stability (e.g., using liver microsomes), and potential for off-target effects (e.g., by screening against a panel of receptors and enzymes). Promising compounds are then advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety.
The ultimate goal of lead optimization is to identify a clinical candidate that has the optimal balance of properties for successful development into a new medicine. nih.gov
Q & A
Basic: What are the key structural features of 2-Amino-4-(3-indolyl)imidazole that influence its chemical reactivity and biological activity?
The compound’s reactivity is governed by its heterocyclic imidazole core, which contains two nitrogen atoms capable of hydrogen bonding and coordination with metal ions. The 3-indolyl substituent introduces aromatic stacking potential and hydrophobic interactions, while the amino group at position 2 enhances nucleophilicity. These features collectively enable interactions with enzymes, receptors, and metal-containing proteins, making it a candidate for studying enzyme inhibition or signal transduction pathways .
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions impact yield?
Synthesis typically involves:
- Condensation reactions : Combining indole-3-carbaldehyde with aminoimidazole precursors under acidic or basic conditions.
- Multi-step functionalization : Introducing the amino group via nitration followed by reduction (e.g., catalytic hydrogenation).
Yield optimization depends on solvent polarity (e.g., DMF vs. ethanol), temperature control (60–80°C for imidazole ring closure), and catalysts (e.g., ZnCl₂ for Friedel-Crafts alkylation). Impurities often arise from incomplete reduction of nitro intermediates, requiring chromatographic purification .
Advanced: How can researchers optimize synthetic protocols to address low yields in the final amidation step?
Low yields in amidation may stem from steric hindrance from the indolyl group or competing side reactions. Strategies include:
- Activating agents : Use of HOBt/DCC or EDCI to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
- Temperature modulation : Conduct reactions at 0–4°C to minimize decomposition.
Post-synthetic purification via silica gel chromatography or recrystallization in ethanol/water mixtures can isolate the target compound with >95% purity .
Advanced: What methodologies are used to identify biological targets of this compound?
- Computational docking : Molecular dynamics simulations predict binding affinities to enzymes like cytochrome P450 or kinases.
- SPR (Surface Plasmon Resonance) : Measures real-time interactions with immobilized protein targets.
- Pull-down assays : Biotinylated derivatives of the compound isolate bound proteins from cell lysates, followed by LC-MS/MS identification.
Contradictions between computational predictions and experimental binding data require validation using mutagenesis or competitive inhibition assays .
Advanced: How can researchers reconcile conflicting data on the compound’s stability under physiological conditions?
Conflicting stability reports may arise from:
- pH-dependent degradation : The imidazole ring is stable at neutral pH but hydrolyzes under strongly acidic/basic conditions.
- Oxidative susceptibility : The indolyl group may oxidize in the presence of ROS, detectable via HPLC-MS.
Standardize testing protocols using buffered solutions (pH 7.4, 37°C) and monitor degradation products over 24–72 hours. Stability can be enhanced by derivatization (e.g., prodrug formulations) .
Advanced: What computational tools are recommended for predicting the compound’s interaction with metalloenzymes?
- Density Functional Theory (DFT) : Models electron distribution at the imidazole-metal interface.
- Molecular Operating Environment (MOE) : Simulates binding modes to zinc-dependent enzymes (e.g., matrix metalloproteinases).
- MD simulations (GROMACS) : Assess conformational stability of ligand-enzyme complexes over nanosecond timescales.
Validate predictions with spectroscopic techniques like UV-Vis titration to quantify metal-binding constants .
Advanced: What experimental approaches elucidate the compound’s mechanism in modulating apoptosis pathways?
- Flow cytometry : Measure Annexin V/PI staining in treated vs. untreated cancer cell lines.
- Western blotting : Quantify cleavage of caspase-3, PARP, and Bcl-2 family proteins.
- Transcriptomic analysis : RNA-seq identifies upregulated pro-apoptotic genes (e.g., Bax, PUMA).
Contradictory results (e.g., cell type-specific effects) necessitate dose-response studies and controls for off-target effects .
Advanced: How do researchers address solubility challenges in in vivo studies?
- Co-solvents : Use cyclodextrins or DMSO/water mixtures (≤5% DMSO).
- Nanoparticle encapsulation : PLGA-based nanoparticles improve bioavailability.
- Salt formation : Hydrochloride salts enhance aqueous solubility.
Characterize solubility via nephelometry and validate pharmacokinetic profiles in rodent models .
Advanced: What analytical techniques confirm structural integrity during scale-up synthesis?
- NMR spectroscopy : ¹H/¹³C NMR verifies absence of regioisomers (e.g., indolyl substitution at position 4 vs. 5).
- LC-HRMS : Detects trace impurities (<0.1%) from incomplete functionalization.
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives.
Discrepancies between theoretical and observed melting points indicate polymorphic forms, requiring DSC analysis .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent variation : Replace the indolyl group with pyrrolyl or thienyl moieties to assess aromatic stacking effects.
- Amino group modification : Introduce methyl or acetyl groups to modulate nucleophilicity.
- Backbone elongation : Extend the butanoic acid chain to enhance hydrophobic interactions.
SAR data should be analyzed using multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
